molecular formula C14H15N3O2 B11861572 4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde CAS No. 648449-21-2

4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde

Cat. No.: B11861572
CAS No.: 648449-21-2
M. Wt: 257.29 g/mol
InChI Key: YHSNCHWTGXOEQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and acetic anhydride . Reaction conditions often involve refluxing, microwave irradiation, or the use of catalysts like palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypiperidinyl group enhances its solubility and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

648449-21-2

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)quinazoline-6-carbaldehyde

InChI

InChI=1S/C14H15N3O2/c18-8-10-1-2-13-12(7-10)14(16-9-15-13)17-5-3-11(19)4-6-17/h1-2,7-9,11,19H,3-6H2

InChI Key

YHSNCHWTGXOEQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

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